molecular formula C27H25BrN2O3 B1682428 ZIKV inhibitor K22 CAS No. 2141978-86-9

ZIKV inhibitor K22

Cat. No.: B1682428
CAS No.: 2141978-86-9
M. Wt: 505.4 g/mol
InChI Key: CMBUSPXASRNJHI-CLCOLTQESA-N
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Description

K22 is a small-molecule inhibitor with broad-spectrum antiviral activity against positive-strand RNA viruses, including Zika virus (ZIKV). It targets membrane-bound viral RNA replication by disrupting the formation of functional replication compartments. Key findings include:

  • Mechanism: K22 inhibits ZIKV replication during the post-entry phase by interfering with virus-induced membrane remodeling. This prevents the formation of double-membrane vesicles (DMVs) critical for viral RNA synthesis .
  • Efficacy:
    • IC₅₀ values of 2.1–2.5 μM against ZIKV in vitro, reducing viral titers by 1–4 log₁₀ depending on concentration (5–40 μM) .
    • Synergistic effects with ribavirin (RBV) and interferon-β (IFN-β), allowing lower effective doses (e.g., 10 μM K22 + 10 IU IFN-β reduces viral titers by ≥3 log₁₀) .
  • Safety: Minimal cytotoxicity at ≤20 μM, though 30 μM slightly affects cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of K22 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

Industrial Production Methods

Industrial production of K22 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

K22 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of K22 with modified functional groups, which can be further explored for enhanced antiviral activity .

Scientific Research Applications

K22 has a wide range of scientific research applications:

Mechanism of Action

K22 exerts its antiviral effects by targeting membrane-bound viral RNA synthesis. It inhibits the formation of double membrane vesicles (DMVs), which are essential for coronavirus replication. K22-resistant viruses contain substitutions in non-structural protein 6 (nsp6), a component of the viral replication complex, indicating that K22 specifically targets this protein . This inhibition leads to a significant reduction in viral RNA synthesis and viral titers .

Comparison with Similar Compounds

Target-Specific Inhibitors

NS2B-NS3 Protease Inhibitors (e.g., RI07 derivatives)

  • Target : ZIKV NS2B-NS3 protease in a "super-open" conformation .
  • Efficacy : IC₅₀ values range from 3.8 μM (RI07) to 17.4 μM (RI24) .
  • Advantage : Directly targets viral protease activity.
  • Limitation : Higher IC₅₀ than K22, suggesting lower potency .

NS5 Methyltransferase (MTase) Inhibitors

  • Target : ZIKV NS5 MTase, critical for RNA capping .
  • Efficacy : IC₅₀ values ~50 μM for selected compounds, significantly higher than K22 .
  • Limitation : Narrower therapeutic window compared to K22.

NS5 RNA-Dependent RNA Polymerase (RdRp) Inhibitors

  • Examples: 7-Deaza-2’-C-methyladenosine (7DMA), Mebhydrolin napadisylate (MHL). 7DMA: Reduces ZIKV viremia in mice but lacks reported in vitro IC₅₀ . MHL: Inhibits RdRp with EC₅₀ of 1.8 μM, comparable to K22 but mechanistically distinct (targets viral polymerase directly) .

Host-Targeting Antivirals

Ribavirin (RBV)

  • Mechanism : Inhibits viral RNA synthesis via mutagenesis and IMP dehydrogenase inhibition .
  • Efficacy : IC₅₀ of 100 μM against ZIKV; synergistic with K22 (10 μM K22 + 100 μg/mL RBV reduces viral titers by >4 log₁₀) .
  • Limitation : High cytotoxicity at effective doses, necessitating combination therapy .

Atovaquone

  • Mechanism : Depletes intracellular pyrimidines by inhibiting dihydroorotate dehydrogenase (DHODH) .
  • Efficacy : Inhibits ZIKV replication but requires uridine supplementation to reverse cytotoxicity, unlike K22 .

Natural Product-Derived Inhibitors

Dolastane (Seaweed Extract)

  • Efficacy : Reduces ZIKV titers by >3 log₁₀, comparable to ribavirin but less potent than K22 at higher concentrations .
  • Advantage : Low cytotoxicity.

Ciclesonide

  • Mechanism : Inhibits ZIKV RNA synthesis and entry .
  • Efficacy : EC₅₀ of 0.4 μM (SZ01 strain), lower than K22, with CC₅₀ of 64.7 μM (selectivity index = 161.8) .
  • Advantage : Superior selectivity index compared to K22.

Key Data Table

Compound Target/Mechanism IC₅₀/EC₅₀ (μM) Selectivity Index (SI) Synergy Potential
K22 Membrane remodeling / RNA replication 2.1–2.5 >10 (at 20 μM) RBV, IFN-β
RI07 NS2B-NS3 protease 3.8 Not reported None reported
7DMA NS5 RdRp Not reported Not reported Not reported
Ciclesonide RNA synthesis / entry 0.4 161.8 None reported
Ribavirin RNA mutagenesis / host enzyme 100 <1 K22, IFN-β
Atovaquone Host pyrimidine synthesis 0.3–0.5 >100 Uridine (rescue agent)

Discussion and Advantages of K22

  • Broad-Spectrum Activity : K22 inhibits multiple Flaviviridae members (ZIKV, JEV, WNV) and coronaviruses, unlike most target-specific inhibitors .
  • Synergy : Combines with RBV/IFN-β to lower effective doses and mitigate cytotoxicity .

Biological Activity

ZIKV inhibitor K22 has emerged as a significant compound in the fight against Zika virus (ZIKV) and other members of the Flaviviridae family. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

K22 is a small-molecule inhibitor that demonstrates potent antiviral activity against ZIKV and other related viruses. Its chemical structure is identified as N-(3-(4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl)-3-oxo-1-phenylprop-1-en-2-yl)benzamide, which targets viral replication mechanisms within host cells. The compound has shown efficacy in inhibiting viral RNA replication, making it a promising candidate for further development as an antiviral agent.

K22 primarily exerts its antiviral effects during the post-entry phase of the ZIKV life cycle. Research indicates that K22 interferes with the replication of viral RNA by disrupting the organization of intracellular membrane compartments that are crucial for viral replication.

Key Mechanistic Insights:

  • Targeting Viral Replication : K22 disrupts the replication process by affecting the ubiquitination and degradation pathways of nonstructural proteins NS1 and NS3, which are essential for ZIKV's life cycle .
  • Dose-Dependent Inhibition : The compound exhibits a dose-dependent inhibition of ZIKV, with IC50 values reported at 2.1 μM, indicating significant antiviral activity even at low concentrations .

Efficacy Against ZIKV

A study conducted by García-Nicolás et al. demonstrated that K22 significantly reduces ZIKV infectivity when administered post-infection. The results showed a marked decrease in intracellular levels of viral proteins, confirming its effectiveness in inhibiting viral replication .

Table 1: Inhibitory Concentrations (IC50) of K22 Against ZIKV

Time Post-Infection (h)IC50 (μM)Viral Titer Reduction
242.51-2 orders of magnitude
482.1Up to 4 orders of magnitude

Ultrastructural Changes

Ultrastructural analysis using electron microscopy revealed that K22-treated cells exhibited severe alterations in ZIKV-induced intracellular replication compartments, further supporting its role in disrupting viral life cycle processes .

Combination Therapy

The potential for combination therapy using K22 with other antiviral agents like ribavirin (RBV) or interferon alpha (IFN-α) was explored. The study found that these combinations enhanced the antiviral effects compared to single-agent treatments, suggesting a synergistic approach to treating ZIKV infections .

Q & A

Basic Research Questions

Q. What is the proposed mechanism of action of K22 against ZIKV, and what experimental approaches validate its stage-specific activity?

K22 inhibits ZIKV replication at post-entry stages, targeting viral RNA synthesis and protein translation. Key experimental approaches include:

  • Time-of-addition assays : Differentiated pre-treatment, co-treatment, and post-entry efficacy by adding K24 at staggered intervals relative to infection .
  • Quantitative RT-PCR : Measured suppression of viral RNA levels in treated cells (EC50: 0.7–1.7 µM) .
  • Flow cytometry : Quantified E protein expression reduction (48 hpi) and cell viability via live/dead staining .

Q. Which in vitro models and experimental parameters are critical for evaluating K22’s antiviral efficacy?

  • Cell models : Vero E6 cells (MOI = 0.1), with validation in human neural progenitor cells for neurotropism studies .
  • Key parameters :

  • Treatment duration: 24–48 hours post-infection.
  • Cytotoxicity controls: MultiTox-Fluor (membrane integrity) and CytoTox 96 (LDH release) assays .
  • Viral quantification: TCID50 assays for infectious titers and fluorescence-based reporter viruses for real-time replication monitoring .

Q. What evidence supports K22’s broad-spectrum activity against Flaviviridae viruses?

K22 demonstrates pan-flaviviral inhibition with:

  • EC50 values : 1.1 µM (WNV), 0.5 µM (HCV), and 0.7 µM (ZIKV) .
  • Consistent efficacy : Reduces viral RNA and infectious titers across ZIKV (Asian and African strains), USUV, and DENV-2 via shared replication machinery targeting .

Advanced Research Questions

Q. How should time-course experiments resolve contradictions in K22’s inhibitory effects across ZIKV replication stages?

  • Synchronized infection : Use low MOI (0.01–0.1) and staggered K22 addition (pre-treatment, 0–2 hpi, 2–24 hpi).
  • Multi-parametric readouts :

  • Early replication: qRT-PCR (6–12 hpi).
  • Mid-stage: NS1 ELISA (12–24 hpi).
  • Late-stage: Plaque assays (24–48 hpi) .

Q. What methodological considerations are critical when comparing K22’s efficacy across ZIKV strains or cellular models?

  • Strain-specific calibration : Account for replication kinetics (e.g., African MR766 vs. Asian PRVABC59) .
  • Cell-type normalization : Adjust treatment duration based on metabolic rates (e.g., astrocytes vs. Vero cells) .
  • Pharmacokinetic profiling : Measure intracellular K22 concentrations via LC-MS to rule out cell-type-dependent metabolism .

Q. How can structural insights into ZIKV replication complexes guide K22 derivative optimization?

  • Target identification : Map K22’s binding to NS3 helicase (PDB: 5GJC) or NS5 RdRp (PDB: 5TFR) using molecular docking .
  • Rational design : Modify K22’s hydrophobic core to stabilize interactions with the NS3 ATP-binding pocket, as shown for NITD008 .

Q. What integrated approaches validate K22’s mechanism while excluding off-target host effects?

  • Proteomics : Identify host protein interaction networks (e.g., PIAS1-NS5 axis) via immunoprecipitation-mass spectrometry .
  • CRISPR screens : Knock out putative host targets (e.g., STAT1) to assess K22 dependency .
  • CETSA : Confirm target engagement by measuring K22-induced thermal stabilization of viral proteins .

Q. How does K22’s resistance profile compare to RdRp inhibitors like Sofosbuvir or NITD008?

  • Resistance barrier : Lower than Sofosbuvir (S282T mutation in NS5) but higher than NITD008 (M489V/V603A mutations) .
  • Escape mutant studies : Serial passage of ZIKV under K22 pressure (2–10 µM) followed by whole-genome sequencing .

Q. Methodological Reference Tables

Table 1. Key Experimental Parameters for K22 Studies

ParameterStandard ConditionsCritical Considerations
Cell typeVero E6Validate in neural progenitor cells
MOI0.1 TCID50/cellStrain-dependent optimization
Treatment window4h pre-treatment + 24–48h post-infectionAdjust for slow-dividing cells
Cytotoxicity assayCytoTox 96 + MultiTox-FluorDistinguish membrane vs. metabolic toxicity

Table 2. Comparative Efficacy of ZIKV Inhibitors

CompoundTargetEC50 (µM)Selectivity IndexResistance Mutations
K22Replication*0.7–1.7>35Under investigation
SofosbuvirNS5 RdRp2.1>100S282T
NITD008NS5 RdRp0.150M489V, V603A

*Exact molecular target pending identification .

Properties

IUPAC Name

N-[(Z)-3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25BrN2O3/c28-23-13-11-22(12-14-23)27(33)15-17-30(18-16-27)26(32)24(19-20-7-3-1-4-8-20)29-25(31)21-9-5-2-6-10-21/h1-14,19,33H,15-18H2,(H,29,31)/b24-19-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBUSPXASRNJHI-CLCOLTQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Br)O)C(=O)C(=CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1(C2=CC=C(C=C2)Br)O)C(=O)/C(=C/C3=CC=CC=C3)/NC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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